Methyldopate hydrochloride

Catalog No.
S008037
CAS No.
2508-79-4
M.F
C12H18ClNO4
M. Wt
275.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyldopate hydrochloride

CAS Number

2508-79-4

Product Name

Methyldopate hydrochloride

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride

Molecular Formula

C12H18ClNO4

Molecular Weight

275.73 g/mol

InChI

InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1

InChI Key

QSRVZCCJDKYRRF-YDALLXLXSA-N

SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl

Synonyms

Methyldopate hydrochloride; Aldomet Ester hydrochloride; Aldomet; Methyldopa ethyl ester hydrochloride; Methyldopate HCl; EINECS 219-720-3;;ethyl (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate hydrochloride

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl

Description

The exact mass of the compound Methyldopate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760088. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Methyldopate hydrochloride is a pharmaceutical compound primarily utilized as an antihypertensive agent. It is the hydrochloride salt of methyldopate, which is the ethyl ester of methyldopa, a derivative of L-tyrosine. The molecular formula for methyldopate hydrochloride is C12H17NO4HClC_{12}H_{17}NO_{4}\cdot HCl, with a molecular weight of approximately 275.73 g/mol. This compound is characterized by its enhanced solubility and stability in solution compared to its parent compound, methyldopa, making it particularly suitable for intravenous administration .

Methyldopate hydrochloride acts as an alpha-adrenergic agonist, exerting effects on both the central and peripheral nervous systems. Its primary mechanism involves stimulating alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently lowering blood pressure .

Methyldopate acts centrally within the brainstem. Once decarboxylated to α-methyldopamine, it stimulates alpha-2 adrenergic receptors. This stimulation decreases sympathetic outflow, a key pathway for regulating blood pressure. As a result, blood vessel tone decreases, and blood pressure lowers [].

Methyldopate hydrochloride is generally well-tolerated, but side effects can occur. Common ones include drowsiness, fatigue, and headache []. More serious side effects, though rare, include liver damage and anemia [].

Safety Information:

  • Toxicity: LD50 (lethal dose for 50% of test subjects) in rats is 1 g/kg []. This indicates moderate toxicity, highlighting the importance of proper dosing under medical supervision.
  • Flammability: Not flammable [].
  • Reactivity: No significant reactivity hazards reported [].

Elucidating Blood Pressure Regulation Mechanisms

Prior to the advent of more specific medications, methyldopate was a valuable tool in research investigating the physiological pathways controlling blood pressure. Its antihypertensive effect is achieved by converting to alpha-methyldopa (α-methyldopa) within the body. α-methyldopa then acts centrally in the brainstem, stimulating the release of an inhibitory neurotransmitter called gamma-aminobutyric acid (GABA) []. This increased GABA activity in the nervous system leads to a decrease in sympathetic nerve activity, ultimately causing blood vessel relaxation and lowering blood pressure [, ].

These findings from methyldopate research contributed significantly to the understanding of the central nervous system's role in blood pressure regulation. It paved the way for the development of other centrally-acting antihypertensive medications [].

Potential Future Research Applications

While largely replaced by more targeted medications for hypertension treatment, methyldopate hydrochloride might hold promise in exploring other therapeutic areas.

  • Preeclampsia Research: Preeclampsia is a pregnancy complication characterized by high blood pressure. Some studies suggest methyldopate might be beneficial in managing preeclampsia due to its unique mechanism of action []. However, further research is needed to confirm its efficacy and safety profile in this specific patient population.

  • Conversion to Active Metabolites: Methyldopate is metabolized in the liver to yield alpha-methylnorepinephrine and alpha-methyldopamine. These metabolites act as agonists at alpha-adrenergic receptors, contributing to the drug's antihypertensive effects .
  • Sulfation: The primary circulating metabolite, alpha-methyldopa mono-O-sulfate, results from sulfation processes in the liver, which further enhances its pharmacological activity .
  • Conjugation: Additional metabolites undergo conjugation reactions to form sulfate and glucuronide conjugates, which are then excreted via urine .

The synthesis of methyldopate hydrochloride involves several steps:

  • Starting Material: The synthesis begins with L-tyrosine or its derivatives.
  • Formation of Methyldopa: L-tyrosine is converted into methyldopa through a series of enzymatic reactions that include decarboxylation and methylation.
  • Esterification: Methyldopa is then subjected to esterification with ethanol to form methyldopate.
  • Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to yield methyldopate hydrochloride in a stable salt form suitable for pharmaceutical use .

Methyldopate hydrochloride is primarily indicated for:

  • Management of Hypertension: It is used in various clinical settings including hypertensive crises where intravenous administration is necessary .
  • Pregnancy-Induced Hypertension: Due to its safety profile, it is often prescribed for managing hypertension during pregnancy .

Research indicates that methyldopate hydrochloride may interact with other medications and biological systems:

  • Drug Interactions: Co-administration with other antihypertensives can potentiate hypotensive effects. Caution is advised when combined with diuretics or other sympatholytic agents .
  • Biochemical Interactions: Methyldopate reduces levels of neurotransmitters such as serotonin and norepinephrine, which may influence mood and cardiovascular function in patients receiving concurrent treatments affecting these pathways .

Methyldopate hydrochloride shares structural and functional similarities with several other compounds used in the treatment of hypertension. Here are some notable examples:

Compound NameStructure SimilarityMechanism of ActionUnique Features
MethyldopaHighAlpha-2 adrenergic agonistProdrug requiring conversion
ClonidineModerateAlpha-2 adrenergic agonistMore potent CNS effects
GuanfacineModerateAlpha-2 adrenergic agonistLonger duration of action
LabetalolLowMixed alpha/beta blockerDual mechanism; also affects heart rate
PrazosinLowAlpha-1 adrenergic antagonistPrimarily used for benign prostatic hyperplasia

Methyldopate hydrochloride's unique properties lie in its stability and solubility as a hydrochloride salt, making it preferable for intravenous use compared to other compounds that may not be as effective or stable in solution .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

275.0924357 g/mol

Monoisotopic Mass

275.0924357 g/mol

Heavy Atom Count

18

Appearance

Solid powder

UNII

7PX435DN5A

Pharmacology

Methyldopate Hydrochloride is the hydrochloride salt form of methyldopa, a phenylalanine derivate and aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure.

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Carboxy-lyases [EC:4.1.1.-]
DDC [HSA:1644] [KO:K01593]

Other CAS

2508-79-4

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

Explore Compound Types